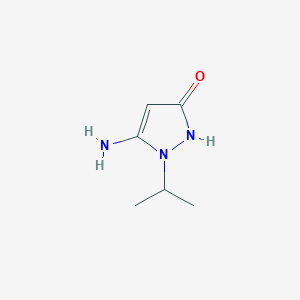

5-Amino-1-isopropyl-1H-pyrazol-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-isopropyl-1H-pyrazol-3-ol typically involves the cyclization of 1-isopropyl ether with p-aminoacetophenone . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process . The product can be purified through crystallization and other standard purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification and isolation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-isopropyl-1H-pyrazol-3-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .

Scientific Research Applications

5-Amino-1-isopropyl-1H-pyrazol-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-isopropyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-1-isopropyl-1H-pyrazol-3-ol include other pyrazole derivatives such as 5-Amino-1,3-dimethylpyrazole and 5-Amino-1-phenylpyrazole .

Uniqueness

What sets this compound apart from other similar compounds is its unique isopropyl group, which can influence its chemical reactivity and biological activity .

Biological Activity

5-Amino-1-isopropyl-1H-pyrazol-3-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound possesses a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The molecular formula is C6H11N3O. The presence of amino and hydroxyl functional groups enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both methicillin-sensitive (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these strains range from 4 to 16 mg/mL, comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models. This suggests a potential role in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models. Further research is needed to elucidate the specific mechanisms involved .

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes such as inflammation and cell proliferation. The compound's unique isopropyl group enhances its lipophilicity, which may facilitate its interaction with lipid membranes and biological targets.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-methylpyrazole | Methyl group at position 3 | Enhanced solubility |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Different biological activity profile |

| 4,5-Diamino-pyrazole | Two amino groups | Stronger interaction with biological targets |

| 3-Hydroxy-pyrazole | Hydroxyl group at position 3 | Potentially different reactivity patterns |

This table illustrates the diversity within the pyrazole class while highlighting the unique properties of this compound due to its specific substituents.

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives, including this compound:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of various pyrazole derivatives against fungal strains like Aspergillus niger, revealing MIC values between 16 and 32 mg/mL for some compounds .

- Inflammation Model : In a mouse model of acute liver injury, compounds related to pyrazoles showed protective effects by reducing liver inflammation markers .

- Cancer Cell Line Studies : Research indicated that certain pyrazole derivatives could induce apoptosis in P388 leukemia cells, suggesting potential for further development as anticancer agents .

Properties

IUPAC Name |

3-amino-2-propan-2-yl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4(2)9-5(7)3-6(10)8-9/h3-4H,7H2,1-2H3,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPXLYGNSXYUPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=O)N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355439 |

Source

|

| Record name | 5-Amino-1-isopropyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78317-68-7 |

Source

|

| Record name | 5-Amino-1-isopropyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.